6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

Catalog No.
S992334
CAS No.
937047-06-8
M.F
C6H5BrN4
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

CAS Number

937047-06-8

Product Name

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

IUPAC Name

6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10)

InChI Key

LYYPBKFBMYMOGX-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=NN2C=C1Br)N

Canonical SMILES

C1=C2C(=NC=NN2C=C1Br)N

Availability and Identification

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a chemical compound identifiable by the CAS number 937047-06-8. While there is no scientific research directly referencing this specific isomer, companies like Biosynth and SpiroChem offer it as a product for pharmaceutical testing [].

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a heterocyclic organic compound characterized by a fused triazine and pyrrole structure. This compound features a bromine substituent at the sixth position of the pyrrole ring, which influences its chemical reactivity and biological activity. The molecular formula for this compound is C6H5BrN4, and it possesses a molecular weight of approximately 216.03 g/mol. Its unique structure makes it a subject of interest in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.

Typical for heterocycles. Key reactions include:

  • Bromination: The compound can be further brominated to introduce additional bromine atoms at various positions on the pyrrole or triazine rings.
  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Cyclization Reactions: It can also take part in cyclization reactions to form more complex structures.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.

Research indicates that 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine exhibits significant biological activity, particularly as an inhibitor of various kinases. Compounds containing the pyrrolo[2,1-F][1,2,4]triazine scaffold have been linked to anti-cancer properties due to their ability to inhibit cell proliferation by targeting key signaling pathways involved in tumor growth.

For instance, studies have shown that derivatives of this compound can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1), both of which are critical in angiogenesis and cancer progression .

The synthesis of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine typically involves multi-step synthetic routes that may include:

  • Formation of Pyrrole Derivatives: Starting from tert-butyl carbazate and 2,5-dimethoxy tetrahydrofuran to create intermediates.
  • Cyclization with Formamidine Acetate: This step leads to the formation of the triazine ring.
  • Bromination: The final step involves brominating the resulting pyrrolo-triazine intermediate to yield 6-bromopyrrolo[2,1-F][1,2,4]triazin-4-amine .

Continuous-flow synthesis methods have also been developed to enhance yield and purity during production .

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine has potential applications in:

  • Pharmaceuticals: As a scaffold for developing kinase inhibitors used in cancer therapy.
  • Antiviral Agents: Its derivatives are being explored for efficacy against viral infections including those caused by coronaviruses .
  • Research Tools: Used in biochemical research for studying signaling pathways and cellular processes.

Interaction studies have demonstrated that 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine can bind effectively to various protein targets involved in cell signaling. Molecular docking studies reveal that it interacts with the ATP-binding site of kinases such as VEGFR-2 and FGFR-1 . These interactions are critical for understanding its mechanism of action as an inhibitor and its potential therapeutic effects.

Several compounds share structural similarities with 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine. These include:

Compound NameStructural FeaturesUnique Aspects
AvapritinibContains a pyrrolo[2,1-f][1,2,4]triazine scaffoldApproved for treating gastrointestinal tumors
RemdesivirNucleoside analog with similar heterocyclic structureUsed against viral infections like COVID-19
7-Bromopyrrolo[2,1-f][1,2,4]triazineSimilar brominated derivativeUnder investigation for various therapeutic uses

The uniqueness of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine lies in its specific bromination pattern and its potential as a selective kinase inhibitor compared to other compounds that may exhibit broader activity or different mechanisms.

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is formally named 6-bromopyrrolo[2,1-f]triazin-4-amine under IUPAC guidelines, reflecting its fused bicyclic structure comprising a pyrrole ring (positions 2,1-f) and a triazine moiety (positions 1,2,4). The bromine substituent occupies position 6 on the pyrrolotriazine scaffold, while the amine group is at position 4.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number937047-06-8
Molecular FormulaC₆H₅BrN₄
Molecular Weight213.03 g/mol
SMILES NotationNC1=NC=NN2C1=CC(Br)=C2

The CAS registry number 937047-06-8 uniquely identifies this compound in chemical databases, ensuring unambiguous reference in synthesis and regulatory contexts.

Structural Isomerism and Positional Specificity of Bromine Substitution

The positional specificity of the bromine atom at position 6 distinguishes this compound from its isomers. For example:

  • 5-Bromopyrrolo[2,1-f]triazin-4-amine: Bromine at position 5 alters electronic distribution, potentially affecting reactivity in cross-coupling reactions.
  • 7-Bromopyrrolo[2,1-f]triazin-4-amine: Documented under CAS 937046-98-5, this isomer exhibits distinct crystallographic packing due to steric effects.

Table 2: Positional Isomers of Brominated Pyrrolotriazinamines

Isomer PositionCAS NumberKey Structural Difference
5-BromoNot reportedBromine at pyrrole C5
6-Bromo937047-06-8Bromine at pyrrole C6 (this study)
7-Bromo937046-98-5Bromine at triazine C7

The 6-bromo derivative’s electronic profile favors electrophilic substitution at the triazine ring, as evidenced by its participation in Suzuki-Miyaura couplings.

Comparative Analysis of Related Pyrrolotriazine Derivatives

Pyrrolo[2,1-f]triazine derivatives vary in functional groups, influencing their physicochemical and biological properties:

1.3.1 Amine vs. Hydroxyl Substitutions

  • 6-Bromopyrrolo[2,1-f]triazin-4-ol (CAS 888721-83-3): Replacing the amine with a hydroxyl group increases polarity, reducing lipid solubility (LogP 1.65 vs. 1.23 for the amine).
  • 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f]triazin-4-amine (CID 118711841): Pyridinyl substitution enhances π-stacking interactions, relevant in kinase inhibitor design.

1.3.2 Functionalized Core Modifications

  • (3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile (CID 51034114): Benzyl-protected sugar moieties attached to the triazine core demonstrate applications in nucleoside analog synthesis.

Table 3: Substituent Effects on Pyrrolotriazine Properties

DerivativeKey SubstituentImpact on Property
6-Bromo-4-amine-NH₂ at C4Base for functionalization
6-Bromo-4-ol-OH at C4Increased hydrogen bonding
N-Pyridin-4-yl-6-bromo-4-aminePyridinyl at N4Enhanced binding affinity

XLogP3

0.8

Dates

Modify: 2023-08-16

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